5-Methyldec-1-yne
Description
5-Methyldec-1-yne is a branched terminal alkyne with the molecular formula C₁₁H₁₈. Its IUPAC name reflects a 10-carbon chain (decane) with a triple bond at the first position and a methyl substituent at the fifth carbon. Terminal alkynes like this compound are characterized by high reactivity due to the acidic sp-hybridized hydrogen, enabling participation in coupling, alkylation, and polymerization reactions.
Properties
IUPAC Name |
5-methyldec-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-4-6-8-10-11(3)9-7-5-2/h2,11H,4,6-10H2,1,3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGVVBWAYTFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldec-1-yne can be achieved through several methods:
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Alkylation of Terminal Alkynes: : One common method involves the alkylation of terminal alkynes using appropriate alkyl halides. For instance, 5-Methyldec-1-yne can be synthesized by reacting 1-decyne with methyl iodide in the presence of a strong base like sodium amide (NaNH2) in liquid ammonia.
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Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for synthesizing complex alkynes.
Industrial Production Methods
Industrial production of 5-Methyldec-1-yne typically involves large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Methyldec-1-yne undergoes various chemical reactions, including:
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Oxidation: : The triple bond in 5-Methyldec-1-yne can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
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Reduction: : Hydrogenation of 5-Methyldec-1-yne in the presence of a palladium catalyst can reduce the triple bond to form 5-methyldecane.
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Substitution: : The terminal hydrogen of the alkyne can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium amide (NaNH2), alkyl halides
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: 5-Methyldecane
Substitution: Various substituted alkynes
Scientific Research Applications
5-Methyldec-1-yne has several applications in scientific research:
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Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
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Biology: : It serves as a precursor for the synthesis of bioactive compounds and is used in studies involving enzyme inhibition and metabolic pathways.
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Medicine: : Research into its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.
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Industry: : It is used in the production of specialty chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Methyldec-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles, nucleophiles, and radicals. The compound’s reactivity is influenced by the electron-withdrawing or electron-donating nature of substituents attached to the alkyne.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds from the evidence are analyzed for comparative insights:
Table 1: Structural and Molecular Comparison
Reactivity and Functional Group Influence
- Triple Bond Position: 5-Methyldec-1-yne (terminal alkyne) exhibits greater acidity (pKa ~25) compared to 5-Decyne (internal alkyne, pKa ~44), enabling reactions like Sonogashira coupling or metal acetylide formation . 5,5-Diethoxy-4-methyl-3-penten-1-yne’s conjugated system and ethoxy groups may stabilize intermediates in nucleophilic additions, unlike simpler alkynes .
Branching Effects :
- The methyl branch in 5-Methyldec-1-yne likely reduces boiling point compared to straight-chain analogs (e.g., 1-Decyne) due to decreased molecular symmetry and van der Waals interactions. A similar trend is observed in 1-Undecene, 5-methyl , where branching lowers melting points relative to linear alkenes .
- Functional Group Diversity: The ethoxy groups in 5,5-Diethoxy-4-methyl-3-penten-1-yne enhance polarity, increasing solubility in polar solvents—a property absent in non-functionalized alkynes like 5-Methyldec-1-yne .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
